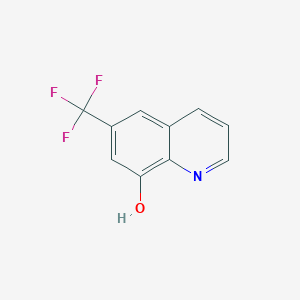

6-(Trifluoromethyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-14-9(6)8(15)5-7/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGZQYRBAXZYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301213 | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-70-0 | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-(Trifluoromethyl)quinolin-8-ol

The construction of the this compound core typically relies on established methods for quinoline (B57606) synthesis, adapted for the specific substitution pattern required.

The most common approaches for synthesizing the quinoline ring system are the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses. For 8-hydroxyquinolines, the Skraup synthesis is particularly relevant. This method generally involves the reaction of an appropriately substituted aminophenol with α,β-unsaturated carbonyl compounds (like acrolein), glycerol (B35011), or a mixture that generates them in situ, in the presence of an acid catalyst and an oxidizing agent. google.com

In the context of this compound, a plausible multi-step synthesis would start from 2-amino-4-(trifluoromethyl)phenol (B112647). This key intermediate would undergo a cyclization reaction analogous to the Skraup synthesis. For instance, reacting 2-amino-4-(trifluoromethyl)phenol with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid would lead to the formation of the quinoline ring.

Another established route is the condensation of a substituted aniline (B41778) with a β-ketoester, followed by thermal cyclization (Conrad-Limpach-Knorr synthesis). For example, the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid has been used to synthesize 2,8-bis(trifluoromethyl)quinolin-4-ol, demonstrating the utility of this general strategy for building trifluoromethyl-substituted quinolines. chemicalbook.com A similar strategy could be envisioned for the target molecule, using a different set of precursors.

The efficiency of these multi-step syntheses is highly dependent on the reaction conditions and the choice of reagents.

Skraup Synthesis: The reaction is typically carried out at high temperatures (100-150°C). The choice of oxidizing agent and acid is critical. While historic procedures used arsenic acid, modern syntheses often employ less toxic alternatives. Japanese Patent No. 12,745/73 describes using o-nitrophenol as the oxidizing agent in the presence of a mineral acid and a small amount of a low-molecular-weight organic acid to improve purity and retard the decomposition of acrolein. google.com Optimizing the rate of addition of the acrolein source is also crucial for maximizing yield. google.com

Condensation Reactions: In syntheses involving the condensation of an aniline with a β-ketoester, polyphosphoric acid (PPA) is a common and effective dehydrating agent and catalyst for the cyclization step. Reaction temperatures are typically elevated, often around 150°C, with reaction times of several hours. chemicalbook.com The monitoring of reaction completion is usually done by thin-layer chromatography (TLC). chemicalbook.com

Table 1: Comparison of General Synthetic Conditions for Quinoline Synthesis

| Parameter | Skraup Synthesis | Conrad-Limpach-Knorr Type |

| Key Precursors | Substituted Aniline, Glycerol/Acrolein | Substituted Aniline, β-Ketoester |

| Catalyst/Medium | Strong Acid (e.g., H₂SO₄) | Polyphosphoric Acid (PPA) |

| Oxidizing Agent | Required (e.g., o-Nitrophenol) | Not required for cyclization |

| Temperature | High (100-150°C) | High (e.g., 150°C) |

| Key Transformation | Electrophilic Cyclization | Condensation followed by Thermal Cyclization |

Trifluoromethylation Strategies Relevant to Quinoline Systems

An alternative to building the quinoline ring with the trifluoromethyl group already in place is the direct trifluoromethylation of a pre-existing quinoline scaffold. This has become an active area of research due to the importance of trifluoromethylated heterocycles. researchgate.net These methods can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation. researchgate.net

Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic trifluoromethyl species (CF₃⁺). nih.gov These reagents have gained prominence for their ability to introduce the CF₃ group under relatively mild conditions. nih.govresearchgate.net Prominent examples of such reagents include:

Togni Reagents: Hypervalent iodine compounds like 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one. nih.govrsc.org

Umemoto Reagents: S-(trifluoromethyl)dibenzothiophenium salts. nih.govwikipedia.org

Shibata Reagents: Trifluoromethylsulfoximine salts. nih.govresearchgate.net

These reagents can trifluoromethylate a range of nucleophiles. For quinoline systems, direct trifluoromethylation often requires activation of the heterocyclic ring. One strategy involves the nucleophilic activation of the pyridine (B92270) ring through hydrosilylation, followed by reaction of the intermediate N-silyl enamine with an electrophilic CF₃⁺ source like a Togni reagent. thieme-connect.com The final step is an oxidation to restore the aromaticity of the system. thieme-connect.com

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Key Feature |

| Hypervalent Iodine | Togni's Reagent | Stable, crystalline solid; versatile CF₃ source. rsc.org |

| Sulfonium Salts | Umemoto's Reagent | Highly electrophilic; effective for various nucleophiles. nih.govwikipedia.org |

| Sulfoximine-based | Shibata's Reagent | Merges hypervalent iodine and sulfoximine (B86345) chemistry. rsc.org |

The mechanism of trifluoromethylation can be complex. While reagents are described as "electrophilic," their reactivity is not always a simple two-electron process involving a CF₃⁺ cation. nih.gov

Mechanistic studies suggest that many of these reactions can proceed through a single-electron transfer (SET) pathway, generating a trifluoromethyl radical (CF₃•). nih.gov This radical species is then responsible for the C-CF₃ bond formation. This dual reactivity (acting as a source for both formal CF₃⁺ and CF₃•) significantly expands the scope of these reagents beyond traditional nucleophiles. nih.gov

In the case of the C-3 selective trifluoromethylation of quinolines, mechanistic studies have confirmed the intermediacy of both N-silyl enamine and trifluoromethylated enamine intermediates when using a hydrosilylation/activation strategy. thieme-connect.com This highlights a pathway where the quinoline itself is first converted into a more nucleophilic form before reacting with the electrophilic trifluoromethylating agent. thieme-connect.com

Derivatization and Functionalization of the this compound Core

The this compound core possesses several reactive sites that allow for further chemical modification. The key sites for derivatization are the phenolic hydroxyl group at C-8 and the quinoline ring itself, particularly the positions activated by the existing substituents. The close proximity of the hydroxyl group and the heterocyclic nitrogen makes 8-hydroxyquinolines excellent chelating agents. nih.gov

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard reactions such as O-alkylation and esterification. For example, treatment with an alkyl halide in the presence of a base would yield the corresponding 8-alkoxy derivative. This approach has been used in the synthesis of 4-alkoxy-8-hydroxyquinolines. researchgate.net

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The Mannich reaction, for instance, allows for the introduction of aminomethyl groups. The reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and ciprofloxacin (B1669076) is a documented example of this functionalization at the C-7 position. nih.gov The directing effects of the hydroxyl and trifluoromethyl groups will influence the regioselectivity of such substitutions on the this compound core.

Nucleophilic Substitution: If a leaving group is present on the ring, nucleophilic substitution can be a viable strategy. For instance, the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) can undergo nucleophilic substitution to synthesize various derivatives. ossila.com Similarly, a chloro-substituted quinoline can react with nitrogen and sulfur nucleophiles to produce amino and thioalkyl derivatives, respectively. researchgate.net

The presence of the electron-withdrawing trifluoromethyl group at the C-6 position will decrease the electron density of the quinoline ring system, influencing its reactivity towards both electrophilic and nucleophilic attack compared to unsubstituted 8-hydroxyquinoline (B1678124).

Hydroxyl Group Modifications

The phenolic hydroxyl group at the C-8 position is a key site for chemical derivatization, allowing for the synthesis of a diverse range of analogs through reactions like etherification and esterification. While direct studies on this compound are specific, the reactivity of the 8-hydroxyquinoline (8-HQ) scaffold is well-documented and serves as a reliable model. nih.govnih.gov The presence of the hydroxyl group enhances the molecule's synthetic flexibility.

Modifications often begin with the protection of the phenolic group to allow for subsequent reactions at other positions of the quinoline ring. nih.gov For instance, the hydroxyl group can be protected by reacting it with chloro(methoxy)methane. nih.gov Common modifications include:

Etherification: The hydroxyl group can be converted into an ether linkage. A typical method involves reacting the 8-hydroxyquinoline with an alkyl halide, such as ethyl 2-chloroacetate, in the presence of a base and a suitable solvent like acetone. nih.gov

Esterification: The formation of esters is another common transformation. For example, sulfonate esters can be synthesized by reacting the hydroxyl group of a substituted 8-hydroxyquinoline with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

These modifications are crucial as they not only alter the physicochemical properties of the parent molecule but also serve as a strategy to create prodrugs or new chemical entities with modulated biological activities.

Substitution Reactions at Other Positions (e.g., C-5, C-7)

The quinoline ring of this compound is activated towards electrophilic substitution, particularly at the C-5 and C-7 positions, which are ortho and para to the activating hydroxyl group.

Halogenation

A metal-free and operationally simple method for the regioselective halogenation of 8-substituted quinolines has been developed, which is applicable to quinolin-8-ol. nih.govrsc.org This reaction uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.org

For quinolin-8-ol, this mild procedure allows for the introduction of chlorine or bromine at the C-5 and C-7 positions. nih.gov The reaction can be controlled to yield either mono-substituted (at C-5) or di-substituted (at C-5 and C-7) products in moderate to good yields. nih.gov For example, treatment of quinolin-8-ol with trichloroisocyanuric acid (TCCA) can yield 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol. Similarly, using tribromoisocyanuric acid (TBCA) can produce 5-bromoquinolin-8-ol (B75139) and 5,7-dibromoquinolin-8-ol. nih.gov Another method for chlorination involves using N-chlorosuccinimide (NCS) under acidic conditions. nih.gov Bromination at the C-7 position can also be achieved using N-bromosuccinimide (NBS) in chloroform. nih.gov

| Starting Material | Reagent | Product(s) | Yield(s) | Reference |

| Quinolin-8-ol | TCCA | 5-chloroquinolin-8-ol | 71% | nih.gov |

| 5,7-dichloroquinolin-8-ol | 13% | nih.gov | ||

| Quinolin-8-ol | TBCA | 5-bromoquinolin-8-ol | 72% | nih.gov |

| 5,7-dibromoquinolin-8-ol | 11% | nih.gov | ||

| 8-Hydroxyquinoline | NBS/CHCl₃ | 7-bromoquinolin-8-ol | - | nih.gov |

Nitration

The nitration of 8-hydroxyquinoline has been shown to occur with very dilute nitric acid (as low as 0.5%), yielding the 5,7-dinitro-8-hydroxyquinoline product. pw.edu.pl This reaction proceeds even with 8-hydroxy-5-nitroquinoline as the starting material, indicating a facile introduction of a second nitro group at the C-7 position. pw.edu.pl This suggests that this compound would likely undergo dinitration at the C-5 and C-7 positions under similar conditions. The reaction is believed to be catalyzed by nitrous acid. pw.edu.pl

Formation of Hybrid Compounds

The this compound scaffold can be integrated with other pharmacologically active molecules to create hybrid compounds. This molecular hybridization strategy aims to combine the therapeutic advantages of both parent molecules into a single chemical entity. The synthetic strategies often involve the functional handles on the 8-hydroxyquinoline core.

Several approaches have been reported for creating such hybrids from 8-hydroxyquinoline derivatives:

Phosphonate (B1237965) Hybrids: 8-Hydroxyquinoline can be reacted with formaldehyde (B43269) and hydrogen chloride, followed by treatment with triethylphosphite to yield diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonate. This phosphonate derivative can then be used in further reactions to create more complex hybrids. nih.gov

Triazole Hybrids: A multi-step synthesis can link the 8-hydroxyquinoline moiety to a 1,2,4-triazole (B32235) ring. The process starts with the etherification of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by reaction with hydrazine (B178648) hydrate, treatment with phenyl isocyanate, and subsequent ring closure with potassium hydroxide (B78521) to form a 3-mercapto-1,2,4-triazole derivative. This derivative can then be coupled with other molecules. nih.gov

Benzothiazole (B30560) Hybrids: Hybrid molecules incorporating a benzothiazole unit have been synthesized. This involves coupling a 3-mercapto-1,2,4-triazole derivative of 8-hydroxyquinoline with 2-chloro-N-(substituted (benzo)/thiazole)acetamide. nih.gov

Multi-Quinolinone Compounds: A compound bearing three quinolinone moieties was synthesized by reacting 3,6-bis(bromomethyl)-2-chloroquinoline with 8-hydroxyquinoline in acetone. nih.gov

These examples demonstrate the versatility of the 8-hydroxyquinoline scaffold in creating complex hybrid molecules with potential applications in medicinal chemistry.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact. These approaches focus on using less hazardous chemicals, environmentally benign solvents, and energy-efficient conditions. tandfonline.comresearchgate.netresearchgate.net

Several green synthetic methods for the quinoline core are applicable to the synthesis of this compound:

Use of Green Solvents: Water is an ideal green solvent for chemical reactions. tandfonline.com The Skraup reaction, a classic method for quinoline synthesis, has been adapted to use water as a solvent with glycerol and a catalytic amount of sulfuric acid under microwave irradiation. tandfonline.com Another approach utilizes a mixture of ethanol (B145695) and acetic acid as a greener catalyst system. tandfonline.com

Environmentally Benign Catalysts: Researchers have developed protocols using inexpensive, non-toxic, and readily available catalysts. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as an efficient catalyst for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds to form quinolines in water, offering advantages like shorter reaction times and milder conditions. tandfonline.com Aluminum chloride has also been employed as a catalyst in an environmentally friendly synthesis of 2-hydroxy-4-methyl-6-substituted quinoline derivatives, avoiding the use of hazardous acids and solvents. nepjol.info

Solvent-Free and Catalyst-Free Conditions: An exceedingly green method for quinoline synthesis has been developed that proceeds under solvent-free and catalyst-free conditions, thereby avoiding the use of destructive organic solvents. jocpr.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions and improve yields in quinoline synthesis. tandfonline.com For instance, the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone catalyzed by ammonium (B1175870) acetate (B1210297) in water under microwave heating provides quinoline derivatives in high yields and short reaction times. tandfonline.com

These green chemistry approaches offer more sustainable and efficient routes for the industrial production of quinoline-based compounds like this compound, minimizing hazardous waste and environmental pollution. researchgate.nettandfonline.com

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 6-(Trifluoromethyl)quinolin-8-ol has yielded precise information about its atomic arrangement and electronic environment.

¹H and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a fundamental fingerprint of the molecular skeleton. In the ¹H NMR spectrum of a related quinoline (B57606) derivative, the aromatic protons typically resonate in the downfield region, often between 6.50 and 8.00 ppm. mdpi.com The specific chemical shifts and coupling patterns of the protons on the quinoline ring of this compound allow for the unambiguous assignment of each hydrogen atom, confirming the substitution pattern.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Observations in Quinoline Derivatives |

| ¹H | 6.5 - 9.0 | Aromatic protons resonate in this region. Protons closer to the nitrogen atom are generally more deshielded. |

| ¹³C | 110 - 160 | Aromatic and heteroaromatic carbons. Carbons adjacent to nitrogen and oxygen (C8 and C-N) are typically found at the lower end of the magnetic field. |

| ¹³C (CF₃) | 120 - 130 (quartet) | The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. |

Note: The exact chemical shifts for this compound would require specific experimental data for the compound.

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of the trifluoromethyl (CF₃) group. The chemical shift of the ¹⁹F signal is exquisitely sensitive to the electronic effects of its surroundings. In various trifluoromethyl-containing aromatic compounds, the ¹⁹F NMR signal for the CF₃ group typically appears as a singlet. rsc.org For instance, the ¹⁹F NMR chemical shift for phenyl(trifluoromethyl)sulfane is observed at -42.77 ppm, while for (4-nitrophenyl)(trifluoromethyl)sulfane, it is at -41.31 ppm, demonstrating the influence of substituents on the aromatic ring. rsc.org In the context of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, and its precise chemical shift would provide valuable information about the electron-withdrawing nature of the quinoline ring system modified by the hydroxyl group.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and deducing the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com By identifying cross-peaks in the COSY spectrum, it is possible to trace the connectivity of protons within the quinoline and phenyl rings, confirming the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). youtube.com HSQC is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Band Assignment and Correlation with Molecular Structure

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific molecular vibration. The assignment of these bands to particular functional groups and skeletal modes is a critical step in structural analysis.

For quinoline and its derivatives, characteristic vibrational frequencies have been well-documented. scispace.comnih.govirphouse.com The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1650-1400 cm⁻¹ range. scialert.net The presence of the trifluoromethyl group will introduce strong absorption bands, typically in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching modes. The C-O stretching of the hydroxyl group and the O-H in-plane bending vibrations would also be observable. By comparing the experimental spectra with those of related compounds and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.gov

Interactive Table 2: General Vibrational Band Assignments for Quinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3600 - 3200 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1650 - 1400 | FT-IR, FT-Raman |

| C-F Stretch (CF₃) | 1350 - 1100 | FT-IR |

| C-O Stretch | 1260 - 1000 | FT-IR |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR |

Note: These are general ranges and the specific frequencies for this compound will depend on its precise molecular environment.

Analysis of Hydrogen Bonding Networks

The hydroxyl group at the 8-position of this compound introduces the possibility of hydrogen bonding, both intramolecularly with the quinoline nitrogen and intermolecularly in the solid state. Vibrational spectroscopy is a powerful tool for studying these interactions. The O-H stretching band in the FT-IR spectrum is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, this band appears as a sharp peak around 3600 cm⁻¹. When involved in hydrogen bonding, this band broadens and shifts to a lower frequency (typically 3500-3200 cm⁻¹). The magnitude of this shift is correlated with the strength of the hydrogen bond. By analyzing the position and shape of the O-H stretching band, the nature and extent of hydrogen bonding networks in this compound can be elucidated.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for confirming the molecular identity and exploring the structural integrity of this compound. High-Resolution Mass Spectrometry (HRMS) offers an exacting measurement of the molecule's mass, enabling the verification of its elemental composition.

In a typical electrospray ionization (ESI) mass spectrometry experiment, this compound is protonated to form the [M+H]⁺ ion. The precise mass of this ion is then measured. For a molecular formula of C₁₀H₆F₃NO, the calculated exact mass is 213.0401 u. Experimental findings from HRMS analysis often yield a mass-to-charge ratio (m/z) for the [M+H]⁺ ion that is in very close agreement with this theoretical value, thereby confirming the compound's identity.

Further structural information is gleaned from tandem mass spectrometry (MS/MS) experiments. In this technique, the parent ion is isolated and subjected to collision-induced dissociation, leading to a characteristic fragmentation pattern. These fragments provide a roadmap of the molecule's structure, revealing the weakest bonds and most stable resulting fragments.

UV-Vis Spectroscopy for Electronic Transitions and Interactions

UV-Visible absorption spectroscopy is a powerful method for investigating the electronic properties of this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are indicative of the molecule's specific electronic transitions.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the quinoline ring system. The presence of the electron-withdrawing trifluoromethyl group at the 6-position significantly influences the electronic distribution within the aromatic system, which in turn affects the energy of these transitions.

The interaction of this compound with its environment, such as different solvents, can lead to shifts in its absorption maxima. This phenomenon, known as solvatochromism, provides valuable information about the molecule's electronic structure and its interactions with surrounding solvent molecules. Furthermore, the coordination of this compound to metal ions, forming metal complexes, often results in the appearance of new, intense absorption bands in the visible region. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions and are a hallmark of complex formation.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive analytical method for the precise determination of the three-dimensional atomic arrangement of this compound in the solid state. This technique provides unparalleled detail regarding molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Geometry and Conformation

X-ray diffraction analysis of a single crystal of this compound allows for the accurate measurement of all bond lengths, bond angles, and torsion angles within the molecule. The quinoline ring system is confirmed to be planar, a characteristic feature of aromatic systems. The trifluoromethyl and hydroxyl groups are appended to this planar scaffold. The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group are consistent with established values. The precise conformation of the molecule in the crystalline state is a result of the interplay between minimizing intramolecular steric strain and maximizing favorable intermolecular contacts.

Analysis of Intermolecular Interactions (e.g., π-π stacking, F···π, F···F contacts)

The packing of this compound molecules within the crystal lattice is governed by a sophisticated network of non-covalent interactions. These interactions are fundamental to understanding the solid-state structure and properties of the compound.

π-π stacking: The planar aromatic quinoline rings of adjacent molecules can engage in π-π stacking interactions, where they are arranged in a face-to-face manner. This type of interaction is a key cohesive force that contributes to the stability of the crystal structure.

F···F contacts: Short intermolecular contacts between fluorine atoms of adjacent trifluoromethyl groups are also observed in the crystal structure. These interactions, depending on their geometry, can be attractive and contribute to the efficiency of the crystal packing.

The collective effect of these and other intermolecular forces, such as hydrogen bonding involving the 8-hydroxyl group, defines the unique three-dimensional architecture of the this compound crystal.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. scirp.org It has been instrumental in elucidating the molecular structure, electronic properties, and vibrational spectra of these compounds. scirp.orgresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 6-(trifluoromethyl)quinolin-8-ol, known as its optimized geometry. These calculations typically involve minimizing the total energy of the molecule with respect to its atomic coordinates. For similar quinoline derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to obtain optimized structural parameters. researchgate.netdergipark.org.tr The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape. researchgate.net For instance, in related quinoline structures, the planarity of the quinoline ring system has been a key feature of the optimized geometry. scispace.com The energetic profile, including the total energy and stability, can also be determined, which is crucial for understanding its reactivity and potential interactions.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Data for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.37 | C2-C3-C4 | 120.5 |

| C7-C8 | 1.41 | C7-C8-N1 | 118.2 |

| C8-O | 1.36 | C7-C8-O | 121.3 |

| C6-CF3 | 1.49 | C5-C6-CF3 | 119.8 |

Note: This table is a generalized representation. Actual values for this compound would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For various quinoline derivatives, DFT calculations have been used to determine these energies and predict their reactive nature. nih.govresearchgate.netuobaghdad.edu.iq The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Quinoline Derivative (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

| Ionization Potential (I) | 6.65 |

| Electron Affinity (A) | 1.82 |

| Chemical Hardness (η) | 2.42 |

| Chemical Softness (S) | 0.41 |

Note: This table provides an example set of values. Actual data for this compound would be generated from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov The color-coded map typically shows red for negative potential and blue for positive potential. nih.gov For quinoline derivatives, MEP analysis helps to identify the reactive sites, with negative potentials often localized around the nitrogen atom and oxygen atom of the hydroxyl group, while positive potentials are found near the hydrogen atoms. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions.

DFT calculations can accurately predict various spectroscopic properties of molecules.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculated shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govcharge-transfer.pl It provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov The inclusion of solvent effects in the calculations often improves the accuracy of the predicted spectra. nih.gov

Table 3: Predicted Spectroscopic Data for a Quinoline Derivative (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.0-8.5 (Aromatic), 9.8 (OH) |

| ¹³C NMR | Chemical Shift (ppm) | 110-150 (Aromatic), 123 (CF3) |

| IR | Vibrational Frequency (cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=C stretch) |

| UV-Vis (TD-DFT) | λmax (nm) | ~280, ~320 |

Note: These are generalized values. Precise predictions for this compound require specific computational studies.

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can provide information about conformational changes, solvent effects, and the stability of intermolecular interactions. For a molecule like this compound, MD simulations could be used to explore its interactions with biological macromolecules or its behavior in different solvent environments, which is crucial for understanding its potential applications. researchgate.net

Quantum Chemical Investigations of Electronic Properties

Quantum chemical methods are fundamental to understanding the electronic properties of this compound. scispace.com These investigations delve into the electronic structure, charge distribution, and reactivity descriptors. researchgate.netdergipark.org.tr By analyzing parameters such as Mulliken atomic charges, dipole moment, and polarizability, a deeper understanding of the molecule's electronic nature can be achieved. scirp.org These studies have shown that substitutions on the quinoline ring, such as the trifluoromethyl group, can significantly alter the electronic properties and, consequently, the chemical reactivity of the molecule. dergipark.org.tr Such investigations are vital for the rational design of new quinoline derivatives with tailored properties. dergipark.org.tr

Conformational Analysis and Tautomerism Studies

Computational chemistry and theoretical studies provide significant insights into the structural and electronic properties of this compound. These investigations focus on understanding the molecule's preferred three-dimensional arrangement (conformation) and the equilibrium between its different structural isomers (tautomers).

Conformational Analysis

The conformational landscape of this compound is largely defined by the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups relative to the quinoline ring. The quinoline core is a rigid, planar bicyclic system. Therefore, conformational flexibility primarily arises from the rotation of the substituent groups.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the most stable conformers. For 8-hydroxyquinoline (B1678124) derivatives, the orientation of the hydroxyl group is of particular interest. It can exist in a conformation where the hydrogen atom points towards the nitrogen atom of the quinoline ring, allowing for the possibility of an intramolecular hydrogen bond. This interaction significantly stabilizes the conformer.

The trifluoromethyl group at the 6-position is a bulky and strongly electron-withdrawing substituent. Its rotation around the C-C bond connecting it to the quinoline ring will have a relatively low energy barrier, and it is not expected to significantly influence the planarity of the quinoline ring itself. The primary focus of conformational analysis in similar molecules is often the dihedral angle involving the hydroxyl group.

While specific computational studies on this compound are not extensively available in the reviewed literature, analysis of related 8-hydroxyquinoline structures suggests that the planar conformer with the hydroxyl proton oriented towards the quinoline nitrogen is the most stable. researchgate.net The presence of the trifluoromethyl group is not expected to alter this fundamental preference.

Table 1: Predicted Stable Conformer of this compound (Based on theoretical studies of related 8-hydroxyquinoline derivatives)

| Conformer | Key Dihedral Angle (H-O-C8-C7) | Relative Energy (kcal/mol) | Key Features |

| Planar, H-syn to N | ~0° | 0 (most stable) | Intramolecular hydrogen bond between -OH and quinoline nitrogen. |

| Planar, H-anti to N | ~180° | Higher | Steric repulsion between the hydroxyl hydrogen and the hydrogen at C7. |

Note: The data in this table is predictive and based on the analysis of similar compounds. Specific energy values would require dedicated DFT calculations for this compound.

Tautomerism Studies

Tautomerism in 8-hydroxyquinoline derivatives involves the migration of a proton. For this compound, two primary tautomeric forms are considered: the enol form (8-hydroxyquinoline) and the keto (or zwitterionic) form (quinolin-8(1H)-one).

The equilibrium between these two forms is influenced by the electronic nature of the substituents on the quinoline ring. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group. Its presence at the 6-position is expected to influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen.

Studies on substituted 8-hydroxyquinolines indicate that electron-withdrawing substituents can impact the stability of the tautomeric forms. researchgate.net Specifically, an electron-withdrawing group can increase the acidity of the phenolic proton, potentially favoring the zwitterionic form in certain environments. However, the enol form is generally the more stable tautomer for 8-hydroxyquinolines in most solvents. scispace.com

Computational studies on similar molecules analyze the relative energies of the tautomers to predict their equilibrium distribution. The energy difference between the enol and keto forms determines which tautomer predominates.

Table 2: Predicted Tautomeric Equilibrium for this compound (Based on theoretical principles and studies of related compounds)

| Tautomer | Structure | Predicted Relative Stability | Influence of -CF₃ Group |

| Enol Form | This compound | Generally more stable | Increases acidity of the -OH group. |

| Keto (Zwitterionic) Form | 6-(Trifluoromethyl)quinolin-8(1H)-one | Generally less stable | May be stabilized to some extent by the electron-withdrawing nature of the -CF₃ group. |

Note: The relative stabilities are predictions. The actual equilibrium can be influenced by solvent polarity and temperature.

The electron-withdrawing nature of the trifluoromethyl group at the 6-position is anticipated to have a notable effect on the electronic distribution within the quinoline ring system, which in turn affects the energetics of the tautomeric equilibrium. researchgate.net

Applications in Advanced Materials and Chemical Sensing

Design and Development of Fluorescent Chemosensors

The inherent fluorescence of the quinoline (B57606) scaffold, combined with the chelating ability of the 8-hydroxy group and the electronic influence of the trifluoromethyl substituent, makes 6-(Trifluoromethyl)quinolin-8-ol an excellent candidate for the development of fluorescent chemosensors. These sensors are designed to detect specific analytes, such as metal ions or changes in pH, through a measurable change in their fluorescence properties.

Sensing Mechanisms of Quinoline-based Chemosensors

Quinoline-based chemosensors primarily operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). In many 8-hydroxyquinoline (B1678124) derivatives, the fluorescence is weak in the free ligand state due to the ESIPT process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. rsc.org This process provides a non-radiative decay pathway, thus quenching fluorescence.

Upon coordination with a metal ion, this ESIPT process can be inhibited. The metal ion binds to the hydroxyl oxygen and the quinoline nitrogen, preventing the proton transfer. This blockage of the non-radiative decay pathway leads to a significant enhancement of fluorescence, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF). nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound can further modulate the electronic structure of the quinoline ring, influencing the efficiency of these sensing mechanisms.

Selective Detection of Metal Ions (e.g., Cu²⁺, Al³⁺, Zn²⁺)

The unique binding pocket formed by the hydroxyl oxygen and the quinoline nitrogen in 8-hydroxyquinoline derivatives allows for the selective coordination of various metal ions. The selectivity of a chemosensor can be tuned by modifying the substituents on the quinoline ring. While specific studies detailing the use of this compound for the selective detection of Cu²⁺, Al³⁺, and Zn²⁺ are not extensively documented in the provided search results, the general principles of 8-hydroxyquinoline-based sensors can be applied. For instance, different metal ions, upon binding, can induce distinct changes in the fluorescence intensity or cause shifts in the emission wavelength, allowing for their selective identification. The strong electron-withdrawing trifluoromethyl group is expected to influence the binding affinity and the photophysical response of the resulting metal complexes.

A study on substituted 8-hydroxyquinoline zinc complexes revealed that electron-withdrawing groups at the C-5 position can cause a blue shift in the fluorescence emission wavelength. nih.gov This suggests that the trifluoromethyl group at the C-6 position in this compound would likely have a significant impact on the fluorescence properties of its metal complexes, which is a key factor for selective metal ion sensing.

pH Sensing Applications

The fluorescence of 8-hydroxyquinoline and its derivatives is often pH-dependent. The protonation state of the quinoline nitrogen and the hydroxyl group can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. In acidic conditions, the quinoline nitrogen can be protonated, while in basic conditions, the hydroxyl group can be deprotonated. These changes can lead to either quenching or enhancement of fluorescence, or a shift in the emission wavelength, making these compounds suitable for use as pH sensors. mdpi.com

For instance, some 8-hydroxyquinoline-based sensors exhibit an "off-on-off" fluorescence response across a wide pH range. nih.gov The fluorescence may be quenched in highly acidic and basic media, while showing strong emission at neutral pH. This behavior is attributed to the different protonation and deprotonation states of the molecule. The electron-withdrawing trifluoromethyl group in this compound can alter the pKa values of the quinoline nitrogen and the hydroxyl group, thereby shifting the pH range over which the fluorescence changes occur and potentially enhancing the sensitivity of the pH sensor.

Structure-Property Relationships in Chemosensor Design

The relationship between the chemical structure of a molecule and its photophysical properties is crucial for the rational design of effective chemosensors. In the context of 8-hydroxyquinoline derivatives, the nature and position of substituents on the quinoline ring play a pivotal role in determining the sensor's selectivity, sensitivity, and fluorescence characteristics.

The introduction of an electron-withdrawing group like the trifluoromethyl group (-CF3) can have several effects:

Electronic Effects : The -CF3 group decreases the electron density of the quinoline ring system, which can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the absorption and emission wavelengths of the molecule and its metal complexes. nih.gov

Binding Affinity : The altered electronic properties can modify the Lewis basicity of the nitrogen and oxygen donor atoms, thereby influencing the binding affinity and selectivity towards different metal ions.

Photostability and Lipophilicity : The trifluoromethyl group is known to enhance the photostability and lipophilicity of organic molecules, which can be advantageous for practical applications of chemosensors, such as in biological imaging.

A systematic study of how these structural modifications affect the sensing performance allows for the fine-tuning of chemosensor properties to meet the requirements for specific applications.

Role as Ligands in Coordination Chemistry

Beyond their use as chemosensors, 8-hydroxyquinoline derivatives, including this compound, are versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions makes them valuable building blocks for the synthesis of new coordination compounds with interesting structural, magnetic, and photophysical properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of 8-hydroxyquinoline and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Common characterization techniques include:

Spectroscopic Methods : Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. UV-Visible and fluorescence spectroscopy are used to study the electronic and photophysical properties of the complexes. acs.org

X-ray Crystallography : This technique provides detailed information about the three-dimensional structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis and Mass Spectrometry : These methods are used to confirm the stoichiometry and composition of the synthesized complexes.

While specific synthesis and characterization data for metal complexes of this compound are not abundant in the provided search results, the general methodologies used for other 8-hydroxyquinoline derivatives are directly applicable. The resulting complexes could exhibit unique properties due to the presence of the trifluoromethyl group, making them interesting targets for research in materials science and catalysis.

Applications in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, has emerged as a powerful tool in this endeavor. While direct research on this compound in asymmetric catalysis is limited, the broader class of quinoline derivatives, especially those with chiral centers, has shown significant promise.

The trifluoromethyl (-CF3) group, a key feature of this compound, is known to be an important substituent in the development of chiral molecules. Its strong electron-withdrawing nature can influence the electronic properties of a catalyst, potentially enhancing its activity and selectivity. β-Trifluoromethylated enones, for instance, are recognized as valuable building blocks in asymmetric catalytic transformations. rsc.org The development of catalytic systems that can effectively utilize such synthons is an active area of research. rsc.org

For example, chiral Ph-dbfox/Zn(NTf2)2 catalyst systems have been successfully employed in the enantioselective Friedel–Crafts reactions of β-CF3 acrylates with pyrroles and indoles, yielding chiral trifluoromethylated products in high yields and enantiomeric excesses. rsc.org This highlights the potential for trifluoromethyl-containing compounds to participate in highly selective asymmetric reactions.

Furthermore, derivatives of 8-hydroxyquinoline have been explored in the context of asymmetric synthesis. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used in metal catalysts for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to alkaloids. mdpi.com Although this example does not involve the trifluoromethyl group, it demonstrates the utility of the quinoline scaffold in creating effective chiral ligands for metal-based catalysts.

The synthesis of chiral trifluoromethyl amines is another area where asymmetric catalysis plays a crucial role. nih.gov The aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a key method for forming carbon-carbon bonds and introducing amine and nitro functionalities. nih.gov Catalytic enantioselective versions of this reaction are vital for producing optically active α-trifluoromethyl amine compounds. nih.gov

While the direct application of this compound as a catalyst or ligand in asymmetric synthesis is not yet widely reported, its structural features suggest potential. The combination of the quinoline ring, the hydroxyl group, and the trifluoromethyl group could be leveraged to design novel chiral ligands for various asymmetric transformations. Future research may explore the synthesis of chiral derivatives of this compound and their evaluation in catalytic processes.

Potential in Organic Light Emitting Diodes (OLEDs) and Optoelectronic Materials

Organic Light Emitting Diodes (OLEDs) have garnered significant attention for their applications in next-generation flat-panel displays and solid-state lighting, owing to their low driving voltage, high brightness, and luminous efficiency. researchgate.net Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in OLED technology, prized for their straightforward synthesis, excellent luminance, high efficiency, and good film-forming properties. researchgate.net

The introduction of substituents onto the 8-hydroxyquinoline framework can significantly modulate the electronic and optical properties of the resulting metal complexes, influencing their emission color, quantum yield, and charge transport characteristics. The trifluoromethyl group, with its strong electron-withdrawing nature, is a particularly interesting substituent in this context.

While direct studies on OLEDs incorporating this compound are not extensively documented, research on related substituted 8-hydroxyquinoline derivatives provides valuable insights into its potential. For instance, the incorporation of electron-donating groups like carbazole (B46965) into the quinoline ligand structure has been shown to cause a red-shift in the emission of their Al(III) complexes. researchgate.net Conversely, the electron-withdrawing trifluoromethyl group in this compound would be expected to have a different, potentially blue-shifting, effect on the emission wavelength of its metal complexes.

The development of new materials for OLEDs is an ongoing effort. For example, bis(8-hydroxyquinoline) zinc derivatives featuring a styryl group have been synthesized and used as the active layer in OLEDs, demonstrating yellow electroluminescence. mdpi.com Similarly, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been developed and shown to have promising electron transporting and emitting properties in a blue OLED device. researchgate.net These examples underscore the versatility of the quinoline scaffold in creating a wide range of emissive materials.

The potential of this compound in OLED applications lies in its ability to form stable metal complexes with desirable photophysical properties. The trifluoromethyl group can enhance the electron-accepting and electron-transporting capabilities of the material, which is a crucial aspect for efficient OLED operation. Furthermore, the luminescent properties of its metal complexes, such as those with aluminum (Alq3) or zinc (Znq2), would need to be systematically investigated to determine their emission color and efficiency.

Future research in this area would likely involve the synthesis and characterization of metal complexes of this compound and their subsequent incorporation into OLED device structures to evaluate their performance as emissive or electron-transporting layers.

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial and economic concern. Organic compounds, particularly those containing heteroatoms and π-electron systems, are widely investigated as corrosion inhibitors. Derivatives of 8-hydroxyquinoline have shown significant promise in this field.

While specific studies on this compound as a corrosion inhibitor are not prevalent, research on analogous 8-hydroxyquinoline derivatives provides a strong basis for its potential efficacy. These studies have demonstrated that 8-hydroxyquinoline derivatives can act as effective mixed-type inhibitors for metals like steel in acidic environments. nih.govnih.gov

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves their adsorption onto the metal surface. nih.govresearchgate.net This adsorption can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal atoms, leading to the formation of a coordinate-type bond. The lone pair electrons on the nitrogen and oxygen atoms of the 8-hydroxyquinoline ring system, as well as the π-electrons of the aromatic rings, can readily participate in this type of bonding with the vacant d-orbitals of the metal. researchgate.net

The adsorption of these inhibitors typically follows a Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface. nih.govresearchgate.net The effectiveness of the inhibitor is often correlated with its ability to displace water molecules from the metal surface and form a stable, protective barrier. researchgate.net

The presence of the trifluoromethyl group in this compound could influence its adsorption behavior. The strong electron-withdrawing nature of the -CF3 group can alter the electron density distribution in the quinoline ring, potentially affecting the strength of its interaction with the metal surface.

Computational Modeling of Inhibitor-Surface Interactions

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the mechanisms of corrosion inhibition at the molecular level. nih.govnih.govresearchgate.net These studies provide valuable insights into the relationship between the molecular structure of an inhibitor and its performance.

Density Functional Theory (DFT) calculations can be used to determine various quantum chemical parameters of the inhibitor molecule, such as:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface. nih.gov

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer.

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface. nih.gov

For 8-hydroxyquinoline derivatives, DFT studies have shown that their inhibition efficiency correlates well with their electron-donating ability. nih.gov

Molecular Dynamics (MD) simulations can model the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations can visualize the orientation of the inhibitor molecules on the surface and calculate the interaction energy between the inhibitor and the metal. For many organic inhibitors, a flat or parallel adsorption orientation is favored, as it maximizes the contact area and the interaction between the π-system and the metal surface. researchgate.net

Explorations in Pre Clinical Biological Chemistry and Drug Discovery Research Excluding Human Clinical Data

In Vitro Biological Activity Screening and Evaluation

The 8-hydroxyquinoline (B1678124) scaffold is recognized for its antimicrobial potential. nih.gov Derivatives of this core structure have demonstrated activity against a range of microbial pathogens. Studies on related 8-hydroxyquinoline compounds have shown that they can be effective against both bacteria and fungi. For instance, certain analogs have exhibited bactericidal activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The mechanism of antifungal action for some 8-hydroxyquinoline derivatives involves damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity. nih.gov

Specifically, research on halogenated quinolones has highlighted their potent antibacterial effects. A series of 7-aryl-6-fluoro-8-nitroquinolones demonstrated significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Haemophilus influenzae, with some derivatives showing higher potency than the antibiotic ciprofloxacin (B1669076). nih.gov The introduction of functional groups such as fluoro and trifluoromethyl on related quinazoline (B50416) structures has been shown to enhance antibacterial activity against resistant strains of Staphylococcus aureus. researchgate.net

Regarding antifungal properties, derivatives of 8-hydroxyquinoline have been investigated for their efficacy against various fungal species, including Candida and Fusarium, which are known to cause ocular infections. nih.gov One study reported that the 8-hydroxyquinoline derivative PH151 exhibited minimum inhibitory concentrations (MICs) ranging from 1.0 to 16.0 µg/ml against these fungi. nih.gov The antifungal mechanism of some 8-hydroxyquinolines has been attributed to their ability to damage the cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov

Table 1: Antimicrobial Activity of Related Quinolone Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 7-Aryl-6-fluoro-8-nitroquinolones | Bacillus subtilis, Staphylococcus aureus, Haemophilus influenzae | Potent antibacterial activity, some exceeding ciprofloxacin | nih.gov |

| Halogenated quinazolines | Methicillin and quinolone-resistant Staphylococcus aureus | Enhanced antibacterial activity | researchgate.net |

| 8-Hydroxyquinoline derivative (PH151) | Candida spp., Fusarium spp. | MICs of 1.0-16.0 µg/ml | nih.gov |

| 8-Hydroxyquinolines | Mycobacterium tuberculosis | Bactericidal activity | nih.gov |

Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy. nih.govnih.govasm.org The trifluoromethyl group, in particular, is a feature of the potent antimalarial drug mefloquine. nih.gov Research has explored various trifluoromethyl-substituted quinolines for their activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. researchgate.netnih.gov

Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have been synthesized and shown to be more potent than chloroquine (B1663885) against resistant strains of P. falciparum. nih.gov The 8-aminoquinoline (B160924) scaffold is known for its activity against the latent liver stages of the malaria parasite. asm.org While some 5-aryl-8-aminoquinolines have shown moderate activity against the intraerythrocytic stages of the parasite, they were found to be inactive in exoerythrocytic mouse models. researchgate.net The antimalarial action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species within erythrocytes. researchgate.net

Furthermore, the hydroxyl group in related compounds like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) can be modified to create agents with antiplasmodial activity. ossila.com Styrylquinoline derivatives have also emerged as a promising class of antimalarial candidates, with some compounds demonstrating potent inhibitory activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Table 2: In Vitro Antimalarial Activity of Related Quinolone Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivatives | P. falciparum (chloroquine-resistant) | More potent than chloroquine | nih.gov |

| 5-Aryl-8-aminoquinolines | P. falciparum (intraerythrocytic) | Moderate activity | researchgate.net |

| 2-(Trifluoromethyl) nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | P. falciparum | Active compounds with IC₅₀ values from 0.023 to 20 μM | nih.gov |

The potential of quinoline (B57606) derivatives as antiviral agents has been an area of active research. Specifically, in the context of the Zika virus (ZIKV), a flavivirus that can cause severe neurological complications, certain quinoline-based compounds have been investigated. nih.govnih.gov

Analogs of 2,8-bis(trifluoromethyl)quinoline have demonstrated improved anti-Zika virus activity when compared to mefloquine. nih.gov This suggests that the trifluoromethyl groups on the quinoline ring play a role in the antiviral efficacy. Synthetic quinoline derivatives, such as N1-(2,8-bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine and 2-[(2,8-bis(trifluoromethyl)quinolin-4-yl)amino]ethanol, have shown expressive activity against ZIKV, with low micromolar effective concentrations (EC50). nih.gov

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry and has been investigated for its anticancer properties. nih.gov Derivatives of this scaffold have demonstrated antiproliferative activities against a variety of cancer cell lines.

Lipophilic fluoroquinolones have been shown to possess antiproliferative effects against solid and liquid cancer cell lines, including breast, pancreatic, colorectal, and leukemia cell lines. nih.gov The anticancer activity of some quinolones is attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. nih.gov Certain fluoroquinolone derivatives have exhibited significant antiproliferative IC50 values, in some cases in the nanomolar to micromolar range, against cell lines such as T47D (breast cancer) and HCT116 (colorectal cancer). nih.gov

Furthermore, the 8-hydroxyquinoline moiety is an important component of compounds designed as survivin inhibitors, which selectively suppress the expression of this anti-apoptotic protein in cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Related Quinolone Derivatives

| Compound Class | Cell Lines | Activity | Reference |

|---|---|---|---|

| Lipophilic Fluoroquinolones | T47D, MCF7 (breast), PANC-1 (pancreatic), HT29, HCT116, SW620, CACO2, SW480 (colorectal), K562 (leukemia) | Antiproliferative effects, some with IC50 values < 50 µM | nih.gov |

The 8-hydroxyquinoline scaffold has been identified as a pharmacophore with enzyme-inhibiting capabilities. nih.gov

Survivin: Survivin is an attractive therapeutic target in cancer due to its roles in inhibiting apoptosis and promoting cell proliferation. nih.govd-nb.infonih.gov The 8-hydroxyquinoline moiety is a key feature of the survivin inhibitor MX-106, which functions by selectively suppressing the expression of survivin and inducing apoptosis in cancer cells. nih.gov

Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is a metalloproteinase that plays a role in angiogenesis, the formation of new blood vessels. nih.gov Inhibitors of MetAP-2, such as fumagillin, have anti-angiogenic properties. tocris.com A novel MetAP-2 inhibitor, BL6, has been shown to block angiogenesis and reduce adipogenesis. nih.govnih.gov

N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is crucial for the function of many proteins involved in parasitic and viral life cycles. nih.gov The NMT inhibitor IMP-1002 has been shown to block the development of the malaria parasite Plasmodium falciparum. nih.gov Another NMT inhibitor, DDD85646 (IMP-366), is an orally active inhibitor of Trypanosoma brucei NMT. medchemexpress.com

In contrast to their cytotoxic activities against cancer cells, some 8-hydroxyquinoline derivatives have demonstrated cytoprotective and neuroprotective properties. nih.gov This dual activity highlights the diverse potential of this chemical scaffold.

The 8-hydroxyquinoline scaffold is being optimized for its cytoprotective activity, with potential applications in central nervous system-related diseases. nih.gov Derivatives of 8-hydroxyquinoline have been shown to act as potent anti-neurodegenerative agents by inhibiting β-amyloid aggregation, reducing metal-driven oxidative damage, and mitigating β-amyloid-mediated neurotoxicity. nih.gov For example, the 8-hydroxyquinoline derivative clioquinol (B1669181) has shown potential in models of neurodegenerative disorders like Huntington's, Alzheimer's, and Parkinson's diseases. nih.gov

Structure-Activity Relationship (SAR) Studies

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. nih.gov The introduction of a trifluoromethyl (-CF3) group and other functional modifications to this core can significantly influence the biological activity of the resulting compounds.

The position of the trifluoromethyl group on the quinoline ring is a critical determinant of a compound's biological activity. The -CF3 group is a strong electron-withdrawing substituent that can significantly alter the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. wechemglobal.comresearchgate.net

Research on related quinoline derivatives has highlighted the importance of substituent placement. For instance, in a series of 4-anilinoquinoline and quinazoline derivatives, the introduction of a trifluoromethyl group at the 2-position was found to be beneficial for enhancing anticancer activity. researchgate.net While direct comparative studies on the positional isomers of trifluoromethyl-substituted quinolin-8-ols are not extensively detailed in the reviewed literature, the general principles of medicinal chemistry suggest that the placement of the -CF3 group at the 6-position, as in 6-(trifluoromethyl)quinolin-8-ol, would distinctly influence the molecule's electronic distribution and steric profile compared to substitution at other positions. This, in turn, affects its interaction with biological targets.

Furthermore, studies on hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems demonstrate that the trifluoromethyl group at the 4-position, combined with various substitutions at the 2- and 6-positions, leads to compounds with significant DNA and human serum albumin (HSA) binding affinities. nih.gov This underscores the role of the -CF3 group in modulating the biological interactions of the quinoline scaffold.

Modifications to the functional groups of the this compound core structure have been explored to modulate its biological response. The 8-hydroxyl group is a key feature, often involved in the chelation of metal ions, which is crucial for many of the biological activities of this class of compounds.

Esterification of the hydroxyl group at the 4-position of the quinoline ring in related fluorinated quinoline analogs has been shown to produce compounds with good antifungal activity. nih.gov This suggests that derivatization of other positions, including the 8-hydroxyl group, could be a viable strategy for modifying the biological profile of this compound.

Another common modification strategy involves the introduction of various substituents, often via a linker at different positions on the quinoline ring. For example, the synthesis of 1,2,3-triazole-8-quinolinol hybrids has been investigated. nih.gov In these hybrids, SAR studies have shown that introducing electron-donating substituents on the 1,2,3-triazole ring is important for antibacterial activity. nih.gov Similarly, the synthesis of novel ligands by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole has yielded compounds with significant antimicrobial activity upon chelation with divalent metal ions. ijsrst.com

The table below summarizes the impact of functional group modifications on the biological activity of quinoline derivatives based on preclinical research.

| Compound Class | Modification | Impact on Biological Activity | Reference |

| 4-Anilinoquinoline/Quinazoline Derivatives | Introduction of -CF3 at the 2-position | Enhanced anticancer activity | researchgate.net |

| Fluorinated Quinoline Analogs | Esterification of the 4-hydroxyl group | Good antifungal activity | nih.gov |

| 1,2,3-Triazole-8-quinolinol Hybrids | Introduction of electron-donating substituents on the triazole ring | Important for antibacterial activity | nih.gov |

| 5-((3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-Hydroxyquinoline | Chelation with divalent metal ions (Cu2+, Co2+, Ni2+, Mn2+, Zn2+, Cd2+) | Good antimicrobial activity | ijsrst.com |

Molecular Interaction Studies and Target Binding

The therapeutic potential of this compound and its analogs is underpinned by their interactions at a molecular level with various biological targets. These interactions are investigated through computational and experimental methods.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target. Several studies have employed this method to investigate the interactions of quinoline derivatives.

For instance, molecular docking studies of novel trifluoromethylquinoline derivatives have confirmed their ability to bind to the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their antiproliferative activity. researchgate.net In other research, hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems were docked with DNA and human serum albumin (HSA), revealing insights into their binding interactions. nih.gov

Docking studies have also been performed on other quinoline derivatives to explore their potential as antibacterial agents. For example, simulations have investigated the binding of quinoline derivatives to DNA gyrase, a key bacterial enzyme. uobaghdad.edu.iqsemanticscholar.org The binding affinities calculated from these studies help in identifying promising candidates for further development. uobaghdad.edu.iq Similarly, docking of 8-hydroxyquinoline derivatives with Acyl Carrier Protein (ACP) reductase has suggested potential inhibitory activity. researchgate.net

The table below presents a summary of molecular docking studies on quinoline derivatives.

| Compound/Derivative | Biological Target | Key Findings | Reference |

| Trifluoromethylquinoline derivatives | Tubulin (colchicine binding site) | Confirmed binding, suggesting a mechanism for antiproliferative activity. | researchgate.net |

| Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinolines | DNA and Human Serum Albumin (HSA) | Provided insights into binding interactions. | nih.gov |

| Quinoline derivatives | DNA Gyrase | Investigated binding patterns for potential antibacterial activity. | uobaghdad.edu.iqsemanticscholar.org |

| 8-Hydroxyquinoline derivatives | Acyl Carrier Protein (ACP) Reductase | Suggested potential inhibitory activity. | researchgate.net |

A hallmark of the 8-hydroxyquinoline scaffold is its ability to chelate metal ions. researchgate.netnih.gov This property is central to many of its biological effects. The nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxyl group form a bidentate chelation site for various metal ions, including iron (Fe), copper (Cu), and zinc (Zn). nih.govresearchgate.net

The chelation of metal ions can restore metal homeostasis, which is often dysregulated in disease states. researchgate.net For example, the anticancer effects of some 8-hydroxyquinoline derivatives are related to their ability to chelate Cu and Zn ions. nih.gov The resulting metal-ligand complexes can exhibit altered redox properties and biological activities compared to the free ligand. mdpi.com

A study on 5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-hydroxyquinoline, a derivative containing both a trifluoromethyl group and an 8-hydroxyquinoline core, demonstrated the formation of octahedral metal chelates with Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+. These metal complexes were found to possess good antimicrobial activity. ijsrst.com The ability of 8-hydroxyquinoline derivatives to act as potent iron chelators has also been extensively reviewed. researchgate.net

The biological effects of this compound and its analogs are mediated through their interactions with various cellular pathways.

Proteasome: The antitumor activity of clioquinol, a halogenated 8-hydroxyquinoline, has been linked to its ability to inhibit the proteasome, a key cellular machinery for protein degradation. nih.gov This inhibition is often dependent on the presence of metal ions like copper.